molecular formula C22H22N4O2S B2593318 N-[4-(dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 862116-92-5

N-[4-(dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2593318
CAS No.: 862116-92-5
M. Wt: 406.5
InChI Key: LGUWDJOGHZZBKS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the dimethylamino phenyl group and the sulfanyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and reduce the overall environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
  • N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-4-18-24-20-16-7-5-6-8-17(16)28-21(20)22(25-18)29-13-19(27)23-14-9-11-15(12-10-14)26(2)3/h5-12H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUWDJOGHZZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)N(C)C)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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